

# Application Notes and Protocols for Measuring NRX-103095 Activity

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## Compound of Interest

Compound Name: NRX-103095

Cat. No.: B10854704

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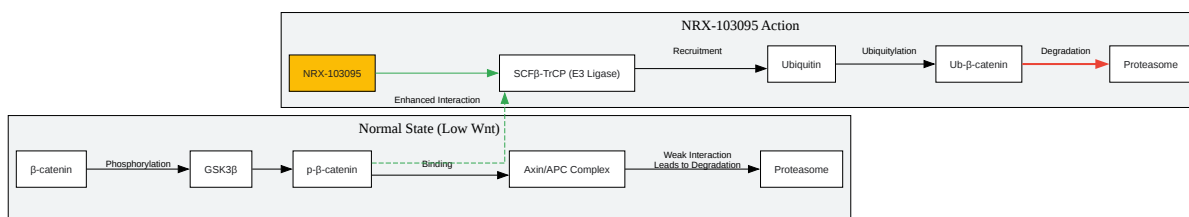
## Introduction

**NRX-103095** is a small molecule that has been identified as a "molecular glue," enhancing the interaction between  $\beta$ -catenin and its cognate E3 ubiquitin ligase, SCF $\beta$ -TrCP.[1][2] This enhanced interaction facilitates the ubiquitylation and subsequent proteasomal degradation of  $\beta$ -catenin.[2] The potency of **NRX-103095** in enhancing the binding of phosphorylated  $\beta$ -catenin peptide to  $\beta$ -TrCP has been determined, with a reported EC<sub>50</sub> of 163 nM.[1]

The dysregulation of the Wnt/ $\beta$ -catenin signaling pathway is a hallmark of various cancers, making targeted degradation of  $\beta$ -catenin an attractive therapeutic strategy. These application notes provide detailed protocols for robust and reproducible assays to quantify the activity of **NRX-103095**, aiding in compound characterization, structure-activity relationship (SAR) studies, and high-throughput screening campaigns.

The following sections describe two primary assays: a biochemical assay to directly measure the enhancement of the  $\beta$ -catenin/ $\beta$ -TrCP interaction and a cell-based assay to quantify the downstream effect of **NRX-103095** on  $\beta$ -catenin degradation.

## Signaling Pathway of NRX-103095



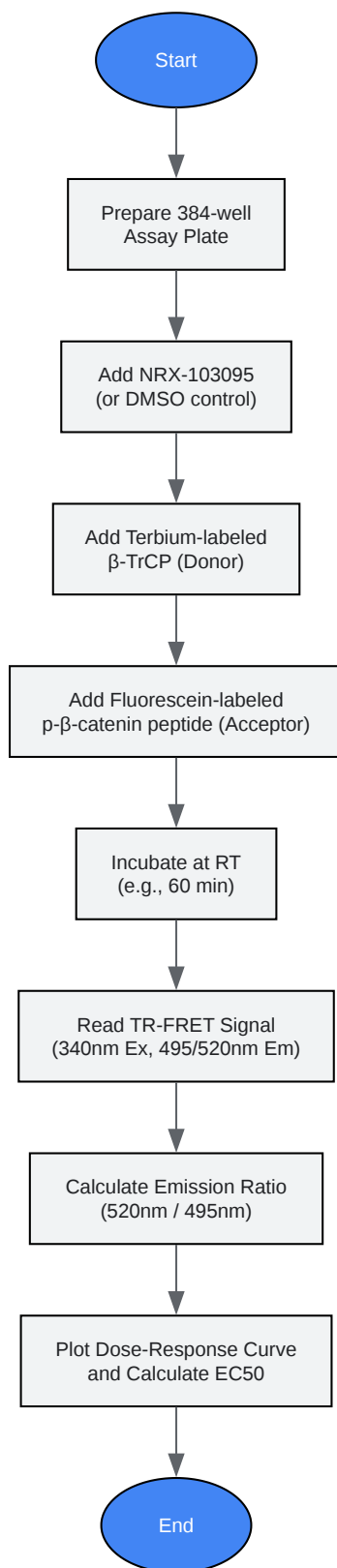
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Caption: **NRX-103095** enhances the interaction between phosphorylated  $\beta$ -catenin and SCF $\beta$ -TrCP.

## Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay quantitatively measures the proximity of  $\beta$ -catenin and  $\beta$ -TrCP, which is enhanced by **NRX-103095**. It utilizes a long-lifetime lanthanide chelate as the donor fluorophore and a suitable acceptor fluorophore.[3][4] The interaction between the two proteins brings the donor and acceptor into close proximity, resulting in a FRET signal.

## Experimental Workflow: TR-FRET Assay



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Caption: Workflow for the TR-FRET assay to measure **NRX-103095** activity.

## Detailed Protocol: TR-FRET Assay

### Materials:

- Recombinant GST-tagged  $\beta$ -TrCP
- Terbium (Tb)-labeled anti-GST antibody (Donor)
- Biotinylated and phosphorylated (pSer33/Ser37)  $\beta$ -catenin peptide
- Streptavidin-d2 (Acceptor)
- **NRX-103095**
- Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, 0.05% Tween-20
- 384-well low-volume, non-binding surface plates
- TR-FRET compatible plate reader

### Procedure:

- **Compound Preparation:** Prepare a serial dilution of **NRX-103095** in DMSO. A typical starting concentration is 100  $\mu$ M. Further dilute the compounds in Assay Buffer to a 2X final concentration.
- **Reagent Preparation:**
  - Prepare a 2X solution of GST- $\beta$ -TrCP and Tb-anti-GST antibody in Assay Buffer.
  - Prepare a 2X solution of biotinylated p- $\beta$ -catenin peptide and Streptavidin-d2 in Assay Buffer.
- **Assay Assembly:**
  - Add 5  $\mu$ L of 2X **NRX-103095** solution or DMSO control to the wells of a 384-well plate.
  - Add 2.5  $\mu$ L of the 2X GST- $\beta$ -TrCP/Tb-anti-GST antibody mix.

- Add 2.5  $\mu$ L of the 2X biotinylated p- $\beta$ -catenin/Streptavidin-d2 mix.
- The final volume in each well should be 10  $\mu$ L.
- Incubation: Seal the plate and incubate at room temperature for 60-90 minutes, protected from light.
- Data Acquisition: Read the plate on a TR-FRET enabled plate reader. Excite at ~340 nm and measure emission at 495 nm (Terbium) and 520 nm (Acceptor).[\[5\]](#)[\[6\]](#)
- Data Analysis:
  - Calculate the TR-FRET ratio: (Emission at 520 nm / Emission at 495 nm) \* 10,000.
  - Plot the TR-FRET ratio against the log of the **NRX-103095** concentration.
  - Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

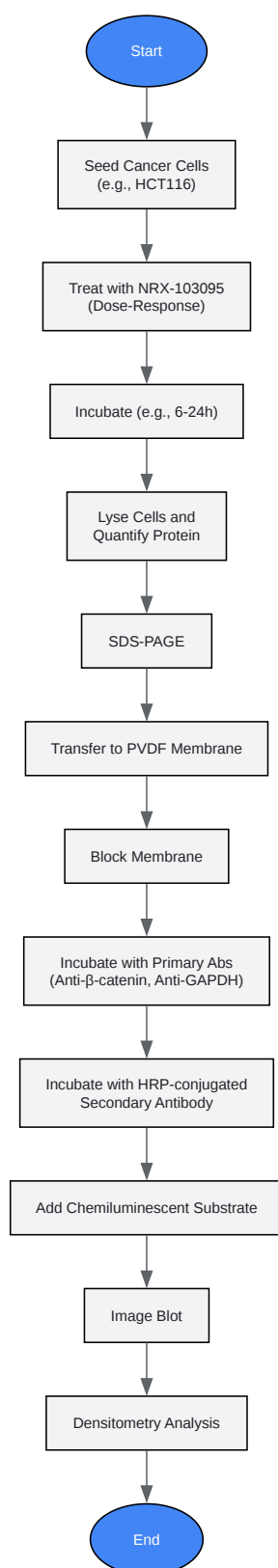
## Data Presentation: TR-FRET Assay Results

Compound	Concentration (nM)	TR-FRET Ratio (520/495)	% Enhancement
DMSO Control	0	1500	0%
NRX-103095	10	2250	25%
NRX-103095	50	3750	75%
NRX-103095	100	4350	95%
NRX-103095	163 (EC50)	3000	50%
NRX-103095	500	4500	100%
NRX-103095	1000	4550	101.7%

## Cell-Based Assay: Western Blot for $\beta$ -catenin Degradation

This assay measures the downstream consequence of **NRX-103095** activity in a cellular context: the reduction of total  $\beta$ -catenin protein levels.

## Experimental Workflow: Western Blot Analysis



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Caption: Workflow for Western Blot analysis of  $\beta$ -catenin degradation.

## Detailed Protocol: Western Blot for $\beta$ -catenin Degradation

### Materials:

- HCT116 or other suitable cancer cell line with active Wnt/ $\beta$ -catenin signaling.
- Cell culture medium and supplements.
- **NRX-103095**.
- RIPA Lysis Buffer with protease and phosphatase inhibitors.
- BCA Protein Assay Kit.
- Laemmli sample buffer.
- SDS-PAGE gels, running buffer, and transfer buffer.
- PVDF membrane.
- Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline, 0.1% Tween-20).
- Primary Antibodies: Rabbit anti- $\beta$ -catenin, Mouse anti-GAPDH (loading control).
- Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
- Enhanced Chemiluminescence (ECL) substrate.
- Imaging system (e.g., CCD camera-based imager).

### Procedure:

- Cell Culture and Treatment:
  - Seed HCT116 cells in 6-well plates and allow them to adhere overnight.
  - Treat cells with increasing concentrations of **NRX-103095** (e.g., 0, 10, 50, 100, 500, 1000 nM) for a predetermined time (e.g., 18-24 hours).<sup>[7]</sup>



- Cell Lysis and Protein Quantification:
  - Wash cells with ice-cold PBS and lyse with RIPA buffer.[8]
  - Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[9]
  - Determine the protein concentration of the supernatant using a BCA assay.
- SDS-PAGE and Western Blotting:
  - Normalize protein amounts for all samples and prepare them with Laemmli buffer. Boil for 5 minutes.
  - Load 20-30 µg of protein per lane on an SDS-PAGE gel.
  - Perform electrophoresis to separate proteins by size.
  - Transfer the separated proteins to a PVDF membrane.
  - Block the membrane with Blocking Buffer for 1 hour at room temperature.[10][11]
  - Incubate the membrane with primary antibodies (anti-β-catenin and anti-GAPDH) overnight at 4°C.[10]
  - Wash the membrane three times with TBST.
  - Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  - Wash the membrane three times with TBST.
- Detection and Analysis:
  - Apply ECL substrate to the membrane.
  - Capture the chemiluminescent signal using an imaging system.
  - Perform densitometry analysis using image analysis software. Normalize the β-catenin band intensity to the GAPDH loading control.

- Plot the normalized  $\beta$ -catenin levels against the **NRX-103095** concentration to determine the DC50 (concentration for 50% degradation).

## Data Presentation: Western Blot Densitometry Results

NRX-103095 (nM)	Normalized $\beta$ -catenin Intensity (a.u.)	% $\beta$ -catenin Remaining
0 (DMSO)	1.00	100%
10	0.92	92%
50	0.75	75%
100	0.58	58%
250	0.49	49%
500	0.30	30%
1000	0.15	15%

## Optional Supporting Assay: In Vitro Ubiquitination Assay

To directly visualize the ubiquitination of  $\beta$ -catenin promoted by **NRX-103095**, an in vitro ubiquitination assay can be performed.[\[12\]](#)[\[13\]](#) This assay reconstitutes the ubiquitination cascade using purified components.

### Protocol: In Vitro Ubiquitination

Materials:

- Recombinant E1 (ubiquitin-activating enzyme), E2 (e.g., UBE2D1), and SCF $\beta$ -TrCP (E3) enzymes.
- Recombinant phosphorylated  $\beta$ -catenin (substrate).
- His-tagged Ubiquitin.
- ATP.

- Ubiquitination reaction buffer.

- **NRX-103095**.

Procedure:

- Set up reactions containing E1, E2, SCF $\beta$ -TrCP, p- $\beta$ -catenin, His-ubiquitin, and ATP in the reaction buffer.
- Add **NRX-103095** or DMSO control to the reactions.
- Incubate at 37°C for 1-2 hours.
- Stop the reaction by adding Laemmli buffer.
- Analyze the reaction products by SDS-PAGE and western blot, probing with an anti- $\beta$ -catenin antibody to detect the high molecular weight smear indicative of polyubiquitination. An anti-His antibody can also be used to detect ubiquitinated species.

This assay provides direct biochemical evidence of **NRX-103095**'s mechanism of action.

## Conclusion

The assays detailed in these application notes provide a comprehensive toolkit for characterizing the activity of **NRX-103095** and similar molecular glue compounds. The TR-FRET assay offers a high-throughput, quantitative method for measuring the direct biochemical effect of the compound, while the cell-based western blot confirms its activity in a biologically relevant context. These protocols can be adapted for screening, lead optimization, and mechanistic studies in the development of novel therapeutics targeting the Wnt/ $\beta$ -catenin pathway.

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